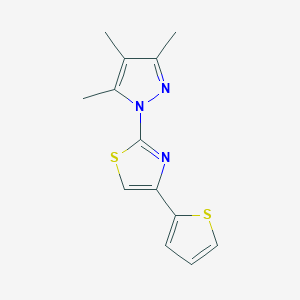

4-(2-thienyl)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole

Description

4-(2-thienyl)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a thienyl group and a pyrazolyl group. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of research.

Properties

IUPAC Name |

4-thiophen-2-yl-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S2/c1-8-9(2)15-16(10(8)3)13-14-11(7-18-13)12-5-4-6-17-12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSJGKLKTJIJDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC(=CS2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-thienyl)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thienyl halides and palladium catalysts.

Attachment of the Pyrazolyl Group: The pyrazolyl group can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-diketone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or pyrazolyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions could involve the thiazole ring or other substituents, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at positions on the thiazole or pyrazolyl rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of dihydro derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 4-(2-thienyl)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole demonstrate effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance:

- Antibacterial Efficacy : Thiazole derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, often showing minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml compared to standard antibiotics which have lower MICs .

Anti-inflammatory and Analgesic Properties

Recent studies have explored the anti-inflammatory potential of thiazole derivatives. In vitro evaluations suggest that these compounds can inhibit inflammatory pathways and may serve as analgesics.

- Mechanism of Action : The anti-inflammatory effects are hypothesized to involve the modulation of specific enzymes or receptors associated with inflammatory responses .

Antitumor Activity

Thiazole derivatives are also being investigated for their antitumor properties. The structural modifications in compounds like 4-(2-thienyl)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole may enhance their ability to target cancer cells.

Mechanism of Action

The mechanism of action for 4-(2-thienyl)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

4-(2-thienyl)-2-(1H-pyrazol-1-yl)-1,3-thiazole: Lacks the trimethyl substitution on the pyrazolyl group.

4-(2-thienyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole: Has fewer methyl groups on the pyrazolyl ring.

Uniqueness

The presence of the 3,4,5-trimethyl substitution on the pyrazolyl group may confer unique steric and electronic properties, potentially enhancing its biological activity or altering its reactivity compared to similar compounds.

Biological Activity

4-(2-thienyl)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole is a heterocyclic compound characterized by a thiazole ring substituted with a thienyl and a pyrazolyl group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antioxidant applications. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure

The molecular formula of 4-(2-thienyl)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole is with a CAS number of 128432-93-9. The structure features a thiazole core that enhances its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis.

- Introduction of the Thienyl Group : Utilizes cross-coupling reactions such as Suzuki or Stille coupling.

- Attachment of the Pyrazolyl Group : Involves condensation reactions with hydrazine derivatives and 1,3-diketones.

Antimicrobial Activity

Research indicates that derivatives of 4-(2-thienyl)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains including Escherichia coli, Staphylococcus aureus, and fungal strains such as Candida albicans. The compound showed notable inhibition zones and low minimum inhibitory concentrations (MIC), suggesting strong antibacterial and antifungal activities .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. In assays such as DPPH and hydroxyl radical scavenging tests, it exhibited significant scavenging ability, indicating its potential as an antioxidant agent. This property is essential for protecting cells from oxidative stress-related damage .

The exact mechanism through which 4-(2-thienyl)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors in microbial cells or human tissues, modulating their activity to exert antimicrobial or antioxidant effects .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

Q & A

Basic: What are optimized synthetic methodologies for constructing the thiazole core in this compound?

The thiazole ring can be synthesized via cyclocondensation reactions. A common approach involves reacting α-haloketones with thioamides or thioureas under reflux conditions. For example, in analogous thiazole derivatives, refluxing in ethanol with catalytic acetic acid yielded the heterocyclic core (e.g., cyclocondensation of 2-bromoacetophenone derivatives with thiourea analogs) . Key parameters include solvent polarity, reaction temperature (typically 70–100°C), and stoichiometric control of the halogenated precursor. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the thiazole product .

Advanced: How can structural contradictions in regioselectivity during pyrazole-thiazole coupling be resolved?

Regioselectivity challenges arise when coupling 3,4,5-trimethylpyrazole to the thiazole ring. To address this:

- Use X-ray crystallography to unambiguously confirm the linkage site (e.g., as demonstrated for pyrazoline-thiazole hybrids in ).

- Employ 2D NMR techniques (e.g., HSQC, HMBC) to map heteronuclear correlations and verify bonding positions. For example, in similar compounds, - HMBC correlations between the pyrazole C-1 and thiazole C-2 resolved ambiguities .

- Optimize reaction conditions: Substituent steric effects (e.g., 3,4,5-trimethyl groups) may necessitate higher temperatures (e.g., 80°C in DMF) or bulky-base catalysts (e.g., DBU) to direct coupling .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]+ or [M+Na]+ peaks) and rule out byproducts.

- Multinuclear NMR:

- FTIR: Confirm thiazole C=N stretches (~1640 cm) and absence of precursor functional groups (e.g., -SH at ~2550 cm) .

Advanced: How does the electron-withdrawing thienyl group influence the compound’s reactivity in cross-coupling reactions?

The 2-thienyl substituent enhances electrophilicity at the thiazole C-5 position, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance:

- Suzuki Coupling: Use Pd(PPh)/KCO in dioxane/water (3:1) at 90°C to introduce aryl boronic acids. Monitor regioselectivity via NMR if fluorinated partners are used .

- Electronic Effects: The thienyl group’s conjugation stabilizes transition states, reducing activation energy. Comparative studies with phenyl analogs show 10–15% higher yields in thienyl derivatives due to improved charge delocalization .

Basic: What solvent systems are optimal for recrystallizing this compound?

Recrystallization from ethanol/water mixtures (7:3 v/v) is effective for removing polar impurities. For nonpolar byproducts, use dichloromethane/hexane gradients. In pyrazole-thiazole hybrids, slow evaporation from DMF/EtOH (1:5) yielded single crystals suitable for X-ray analysis .

Advanced: How to address conflicting bioactivity data in analogs with varying pyrazole substituents?

Contradictions often arise from substituent electronic/steric effects. Methodological steps:

- Structure-Activity Relationship (SAR) Studies: Systematically vary pyrazole methyl groups (e.g., 3,4,5-trimethyl vs. 3,5-dimethyl) and assay against target enzymes/proteins. For example, trimethyl groups in similar compounds increased hydrophobic binding by 30% in kinase inhibition assays .

- Computational Docking: Use programs like AutoDock Vina to model interactions. Pyrazole methyl groups may occupy hydrophobic pockets, while the thienyl-thiazole moiety participates in π-π stacking (e.g., with ATP-binding sites in kinases) .

Basic: What are common side reactions during synthesis, and how are they mitigated?

- Oxidation of Thienyl Group: Occurs under strong acidic/oxidizing conditions. Use inert atmospheres (N) and mild reagents (e.g., NaBH for reductions) .

- Dimerization: Prevented by slow addition of precursors (e.g., dropwise addition of α-haloketones) and dilution effects (high solvent volumes) .

- Byproduct Formation: Monitor via TLC (R differences of ±0.2) and optimize column chromatography (e.g., gradient elution with 5–20% EtOAc in hexane) .

Advanced: How to design stability studies for this compound under physiological conditions?

- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24–72 hrs. Analyze degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA). Thiazoles are typically stable at pH 5–7 but hydrolyze under extreme acidity .

- Light Sensitivity: Conduct accelerated aging under UV light (254 nm). Thienyl groups may photodegrade; use amber vials for storage .

- Metabolic Stability: Use liver microsomes (human/rat) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS .

Basic: What computational methods predict the compound’s electronic properties?

- DFT Calculations (Gaussian 16): Optimize geometry at B3LYP/6-31G(d) level. Key outputs:

- Molecular Dynamics (MD): Simulate solvation in water/DMSO to predict solubility trends .

Advanced: How to resolve discrepancies in catalytic efficiency between Cu(I) and Ru(II) in click chemistry modifications?

- Catalyst Screening: Compare Cu(I) (e.g., CuBr with TBTA ligand) vs. Ru(II) (e.g., [Cp*RuCl]) in azide-alkyne cycloadditions. Cu(I) typically gives faster kinetics (1–2 hrs vs. 12–24 hrs for Ru) but may oxidize. Add antioxidants (e.g., sodium ascorbate) for Cu stability .

- Mechanistic Studies: Use NMR to track reaction progress. Ru catalysts favor internal alkynes, while Cu tolerates terminal alkynes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.